molecular formula C13H12O2 B14250921 1-Phenylhepta-2,4-diene-1,6-dione CAS No. 217442-67-6

1-Phenylhepta-2,4-diene-1,6-dione

Cat. No.: B14250921
CAS No.: 217442-67-6
M. Wt: 200.23 g/mol
InChI Key: IQAAOWNKNYKFSN-UHFFFAOYSA-N
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Description

1-Phenylhepta-2,4-diene-1,6-dione is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol . This compound is characterized by its conjugated diene structure, which consists of two double bonds separated by a single bond, and a phenyl group attached to the first carbon atom. The presence of the conjugated diene system imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

1-Phenylhepta-2,4-diene-1,6-dione undergoes a variety of chemical reactions due to its conjugated diene structure. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the diene system into a saturated compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for achieving this transformation.

    Electrophilic Addition: The conjugated diene system is susceptible to electrophilic addition reactions.

    Cyclization: Acid-catalyzed cyclization reactions can convert the diene into cyclic compounds, such as furfuryl ketones.

Scientific Research Applications

1-Phenylhepta-2,4-diene-1,6-dione has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Medicine: The compound’s ability to undergo various chemical transformations makes it a potential candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenylhepta-2,4-diene-1,6-dione is primarily based on its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of resonance-stabilized carbocation intermediates during these reactions . These intermediates can then react with various nucleophiles to form addition products. The specific molecular targets and pathways involved in the compound’s biological activity are not well-characterized, but its chemical reactivity suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

1-Phenylhepta-2,4-diene-1,6-dione can be compared to other conjugated dienes and related compounds, such as:

The uniqueness of this compound lies in its phenyl-substituted diene structure, which imparts distinct chemical properties and reactivity compared to other conjugated dienes.

Properties

CAS No.

217442-67-6

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-phenylhepta-2,4-diene-1,6-dione

InChI

InChI=1S/C13H12O2/c1-11(14)7-5-6-10-13(15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

IQAAOWNKNYKFSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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